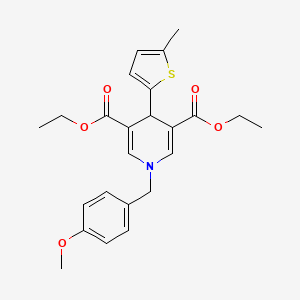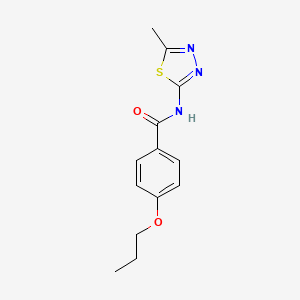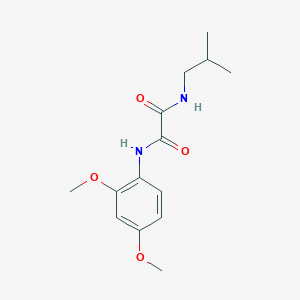![molecular formula C21H15N3O2 B4656492 3-phenyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B4656492.png)
3-phenyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide
Overview
Description
3-phenyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide is a chemical compound that has been widely studied for its potential applications in the field of scientific research. This compound is known for its unique chemical structure and has been shown to have a variety of biochemical and physiological effects. In Additionally, we will list several future directions for research on this compound.
Scientific Research Applications
3-phenyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide has been studied for its potential applications in a variety of scientific research fields. One of the main areas of research has been in the field of medicinal chemistry, where this compound has been shown to have potential as a drug candidate for the treatment of various diseases. Additionally, this compound has been studied for its potential applications in the field of materials science, where it has been shown to have unique physical and chemical properties that make it suitable for use in various applications.
Mechanism of Action
The mechanism of action of 3-phenyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide is not fully understood. However, it has been shown to interact with several biological targets, including enzymes and receptors. This compound has been shown to have inhibitory effects on certain enzymes, as well as agonistic effects on certain receptors. These interactions are thought to be responsible for the biochemical and physiological effects of this compound.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to have anti-inflammatory and antioxidant effects, as well as potential neuroprotective effects. Additionally, this compound has been shown to have antitumor and antimicrobial activities.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-phenyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide in lab experiments is its unique chemical structure, which gives it a variety of potential applications. Additionally, this compound has been well studied and has a reliable synthesis method. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 3-phenyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide. One area of research is in the development of this compound as a drug candidate for the treatment of various diseases. Additionally, this compound has potential applications in the field of materials science, where it may be used in the development of new materials with unique physical and chemical properties. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
properties
IUPAC Name |
(Z)-3-phenyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c25-20(9-6-15-4-2-1-3-5-15)23-17-7-8-19-18(14-17)24-21(26-19)16-10-12-22-13-11-16/h1-14H,(H,23,25)/b9-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTOPWOJUMGLGZ-TWGQIWQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropylphenyl)benzamide](/img/structure/B4656441.png)


![4-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4656457.png)

![N-[1-(4-bromobenzyl)-5-methyl-1H-pyrazol-3-yl]-1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4656480.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4656482.png)


![1-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B4656508.png)
![1-(3-methoxyphenyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4656516.png)
![N-(2,5-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4656522.png)